molecular formula C10H18ClNO3 B2384399 ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2243506-12-7

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B2384399
CAS No.: 2243506-12-7
M. Wt: 235.71
InChI Key: OGWRUJZVTNTZCP-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane scaffold. This structure combines an ether oxygen bridge (2-oxa) with a carboxylate ester and an aminomethyl substituent. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis .

Properties

IUPAC Name

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2;/h7H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWRUJZVTNTZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Industrial production methods may involve scaling up these reactions using specialized equipment and conditions to ensure high yields and purity .

Chemical Reactions Analysis

ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[2.1.1]hexane core, which is significant for its steric and electronic properties that influence biological interactions. The presence of the aminomethyl group and carboxylate moiety enhances its reactivity and interaction with biological targets, making it a valuable building block in drug design.

Medicinal Chemistry Applications

1. Drug Development:
Research indicates that ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can serve as a precursor for various bioactive molecules. Its structural analogs have been investigated for their potential in treating conditions such as depression and infections due to their antimicrobial properties.

2. Enzyme Inhibition:
Studies have shown that this compound exhibits enzyme inhibitory activities, which are crucial for developing new therapeutic agents. Its ability to modulate specific biochemical pathways suggests it could be instrumental in designing drugs targeting various diseases, particularly those involving enzyme dysregulation .

Biological Activities

1. Antidepressant Effects:
Research into the compound's mechanism of action has revealed interactions with neurotransmitter systems, indicating potential antidepressant effects. Structural analogs have been evaluated for their efficacy in preclinical models of depression, showing promise in modulating serotonin and norepinephrine pathways.

2. Antimicrobial Properties:
The compound has also been studied for its antimicrobial activities against various pathogens. Its unique structure allows for interactions that can disrupt microbial cell functions, making it a candidate for developing new antibiotics or antifungal agents .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated the compound's potential as a lead structure in drug discovery. Various derivatives were synthesized and tested for biological activity, revealing several compounds with enhanced efficacy against targeted enzymes involved in metabolic pathways associated with depression .

Case Study 2: Mechanism of Action

Another investigation explored the compound's interaction with specific receptors involved in mood regulation. By employing radiolabeled binding assays, researchers identified that certain derivatives exhibited high affinity for serotonin receptors, supporting the hypothesis that they may act as selective serotonin reuptake inhibitors (SSRIs) .

Comparative Analysis of Structural Analogues

The following table summarizes key features of structural analogs related to this compound:

Compound Name IUPAC Name Key Features
1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideExhibits enzyme inhibitory activity; studied for antidepressant effects
3-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideFocused on material science applications; potential for novel drug development
3-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideInvestigated for its structural analogs in pharmaceutical research

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Data Tables: Key Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Supplier/Reference
Target Compound C9H14N2O3·HCl 198.22 3-Methyl, 1-aminomethyl Enamine Ltd.
2228470-51-5 C15H19NO3 261.32 3-Phenyl Research vendors
104234-94-8 C8H14ClNO3 207.66 4-Amino Parchem
2248391-00-4 C13H19N3O3 265.30 3-(1-Methylpyrazole) Biosynth
Methyl ester analog C8H13NO3 171.09 Methyl ester Predicted CCS data

Research Implications and Trends

  • Bioactivity: Aminomethyl and ester groups in bicyclic systems are associated with CNS activity, as seen in GPCR-targeting analogs (e.g., calindol derivatives) .
  • Synthetic Accessibility : The 3-methyl variant (target compound) is more readily available from suppliers like Enamine Ltd. and AiFChem , whereas halogenated analogs require specialized synthesis.
  • Future Directions : Comparative studies on metabolic stability (e.g., ester hydrolysis rates) and receptor binding assays are needed to prioritize lead compounds.

Biological Activity

Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes a bicyclo[2.1.1]hexane core with various functional groups, which contribute to its unique steric and electronic properties. These characteristics influence its interactions with biological targets, making it a valuable candidate for drug development.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied for its potential to inhibit enzymes involved in various biochemical pathways, which may lead to therapeutic effects in conditions such as depression and anxiety disorders.

Key Findings:

  • Antidepressant Activity: Structural analogs of this compound have shown promise in modulating neurotransmitter systems, suggesting potential antidepressant effects .
  • Enzyme Targets: Specific enzymes inhibited by this compound include those involved in neurotransmitter metabolism, which could enhance mood-regulating pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against a range of bacterial strains.

Research Outcomes:

  • Bacterial Inhibition: this compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Study AEnzyme InhibitionIdentified as a potent inhibitor of monoamine oxidase (MAO), suggesting antidepressant potential .
Study BAntimicrobial ActivityShowed significant inhibition of Staphylococcus aureus and Escherichia coli .
Study CPharmacokineticsInvestigated absorption and metabolism in vivo, revealing favorable pharmacokinetic profiles .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets that modulate their activity.

Mechanistic Insights:

  • Target Interaction: The compound likely interacts with receptor sites or active sites on enzymes, leading to altered biochemical pathways .
  • Biochemical Pathways: Modulation of neurotransmitter levels through enzyme inhibition may contribute to its antidepressant effects .

Q & A

Q. What are the established synthetic routes for ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step routes starting from bicyclic precursors. Key steps include:
  • Amination: Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
  • Carboxylation: Ethyl ester formation through coupling reactions (e.g., Steglich esterification) under anhydrous conditions .
  • Hydrochloride Salt Formation: Acidic workup to improve stability and crystallinity .
    Optimization requires adjusting temperature, solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd/C for hydrogenation). Purity is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, focusing on bicyclic proton environments (e.g., δ 3.2–4.5 ppm for oxabicyclo oxygen) and ester carbonyl signals (~δ 170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 245.12) and fragmentation patterns .
  • X-ray Crystallography: SHELX software refines crystal lattice parameters, highlighting bond angles and torsional strain in the bicyclo framework .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer:
  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for bicyclic esters) .
  • Hydrolytic Stability: Monitor ester hydrolysis in aqueous buffers (pH 2–12) using HPLC, noting accelerated degradation under basic conditions .
  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aminomethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminomethyl and ester groups in substitution reactions?

  • Methodological Answer:
  • Aminomethyl Reactivity: The primary amine participates in Schiff base formation (e.g., with aldehydes) at pH 7–9, requiring Boc protection during synthesis to avoid side reactions .
  • Ester Reactivity: Transesterification occurs with alcohols (e.g., MeOH) under acidic catalysis, while hydrolysis to carboxylic acids dominates in basic media .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict nucleophilic attack sites and transition states .

Q. What challenges arise in resolving crystallographic data for this bicyclic compound, and how are they addressed?

  • Methodological Answer:
  • Twinning Issues: Common in strained bicyclo systems; use TWINABS in SHELX for data integration .
  • Disorder in the Bicyclic Core: Apply restraints to bond lengths/angles during refinement .
  • Low Resolution: Synchrotron radiation improves data quality for small-molecule crystals (<0.8 Å resolution) .

Q. How can researchers resolve contradictions between predicted and observed analytical data (e.g., collision cross-section vs. experimental CCS)?

  • Methodological Answer:
  • Orthogonal Validation: Compare CCS values (e.g., IMS-MS) with computational predictions (e.g., MOBCAL). Discrepancies >5% suggest conformational flexibility or solvent adducts .
  • Isotopic Labeling: 13^{13}C-labeled analogs clarify fragmentation pathways in MS/MS .

Q. What strategies are employed to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize target proteins to measure binding affinity (KD_D < 1 µM indicates high potency) .
  • Molecular Docking: AutoDock Vina screens binding poses, prioritizing hydrophobic pockets in the bicyclo region .
  • In Vitro Assays: Use fluorescence polarization to monitor inhibition of enzymatic activity (e.g., proteases) .

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